2,3-Didehydrogibberellin A9
Overview
Description
2,3-Didehydrogibberellin A9 is a derivative of the gibberellin family, which are plant hormones that regulate growth and development. This compound is obtained by formal dehydrogenation across the 2,3-position of gibberellin A9 . Gibberellins play a crucial role in various plant growth processes, including stem elongation, germination, and flowering .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Didehydrogibberellin A9 is synthesized through the dehydrogenation of gibberellin A9. The process involves the removal of hydrogen atoms from the 2,3-position of gibberellin A9, resulting in the formation of a double bond . The reaction conditions typically include the use of a dehydrogenating agent and a suitable solvent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 2,3-Didehydrogibberellin A9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to gibberellin A9 or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different gibberellin derivatives, while reduction can revert the compound to its parent form .
Scientific Research Applications
2,3-Didehydrogibberellin A9 has several scientific research applications:
Mechanism of Action
2,3-Didehydrogibberellin A9 exerts its effects by interacting with specific molecular targets and pathways involved in plant growth regulation. The compound binds to gibberellin receptors, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses . The exact molecular targets and pathways are still under investigation, but they are believed to involve key regulators of plant growth and development .
Comparison with Similar Compounds
Gibberellin A9: The parent compound from which 2,3-Didehydrogibberellin A9 is derived.
Gibberellin A1: Another gibberellin with similar growth-regulating properties.
Gibberellin A3: Known for its role in promoting stem elongation and flowering.
Uniqueness: this compound is unique due to its specific dehydrogenation at the 2,3-position, which imparts distinct chemical and biological properties. This modification allows for targeted studies on the effects of gibberellin dehydrogenation and its impact on plant growth regulation .
Properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17?,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHXRWOUQCGQAV-MMZROTCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332092 | |
Record name | 2,3-Dehydro-gibberellin A9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2531-21-7 | |
Record name | 2,3-Dehydro-gibberellin A9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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